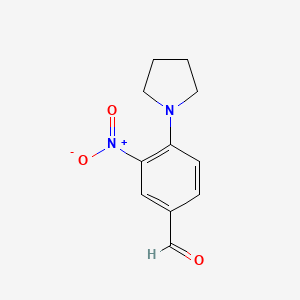

3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-nitro-4-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-8-9-3-4-10(11(7-9)13(15)16)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONHBESCCBXPAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344788 | |

| Record name | 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284679-97-6 | |

| Record name | 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde, a valuable intermediate in medicinal chemistry and drug development. The synthesis predominantly proceeds through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for the formation of carbon-heteroatom bonds on aromatic rings.

Introduction and Significance

This compound incorporates several key structural features: a benzaldehyde moiety, a nitro group, and a pyrrolidine ring. The electron-withdrawing nature of the nitro group and the aldehyde function makes the aromatic ring susceptible to nucleophilic attack, while the pyrrolidine substituent can significantly influence the molecule's steric and electronic properties, as well as its pharmacological profile in larger drug molecules. This intermediate is of interest to researchers developing novel therapeutics, particularly in areas where substituted nitroaromatics and pyrrolidine-containing compounds have shown biological activity.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most established and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of a 4-halo-3-nitrobenzaldehyde with pyrrolidine. The halogen at the 4-position acts as a leaving group, and its departure is facilitated by the presence of the strongly electron-withdrawing nitro group at the meta-position (ortho to the leaving group), which stabilizes the intermediate Meisenheimer complex.

The general reaction scheme is as follows:

Caption: General reaction scheme for the synthesis of this compound.

Choice of Starting Material

The preferred starting material is typically 4-chloro-3-nitrobenzaldehyde or 4-fluoro-3-nitrobenzaldehyde. While the fluoro-substituted compound is generally more reactive in SNAr reactions due to the high electronegativity of fluorine, the chloro-substituted analogue is often more cost-effective and readily available. Both serve as effective electrophiles in this transformation.

Experimental Protocols

Synthesis of this compound from 4-Chloro-3-nitrobenzaldehyde

Materials:

-

4-Chloro-3-nitrobenzaldehyde

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-chloro-3-nitrobenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq).

-

To this suspension, add pyrrolidine (1.1-1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) or by recrystallization to afford this compound as a solid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound via the SNAr pathway. These values are based on typical yields and conditions for analogous reactions and should be optimized for specific laboratory conditions.

| Parameter | Value | Notes |

| Starting Material | 4-Chloro-3-nitrobenzaldehyde | 4-Fluoro-3-nitrobenzaldehyde can also be used, potentially at lower reaction temperatures. |

| Reactant | Pyrrolidine | A slight excess is typically used to ensure complete consumption of the starting material. |

| Base | Potassium Carbonate (K₂CO₃) | Other non-nucleophilic bases like triethylamine or DIPEA can also be employed. |

| Solvent | Dimethylformamide (DMF) | Dimethyl sulfoxide (DMSO) is another suitable polar aprotic solvent for this reaction. |

| Molar Ratio (Starting Material:Pyrrolidine:Base) | 1 : 1.1-1.5 : 2-3 | The excess of base is crucial to neutralize the in-situ generated HCl. |

| Reaction Temperature | 80-100 °C | The optimal temperature may vary depending on the specific substrate and solvent. |

| Reaction Time | 4-8 hours | Reaction progress should be monitored by TLC. |

| Typical Yield | 70-90% | Yield is dependent on reaction conditions, purification method, and scale. |

Signaling Pathways and Experimental Workflows

The synthesis of this compound is a linear process. The following diagram illustrates the logical workflow of the synthesis and purification steps.

An In-depth Technical Guide on 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and predicted spectral characteristics of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

This compound is a solid organic compound.[1] Limited experimental data is publicly available for this specific molecule. The following table summarizes its known and predicted physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [1] |

| Molecular Weight | 220.22 g/mol | [1] |

| Melting Point | 103 °C | Commercial Source |

| Boiling Point | 396.8 ± 37.0 °C | Predicted |

| Physical Form | Solid | [1] |

| Solubility | No experimental data available. Solubility is predicted to be low in water and higher in organic solvents like DMSO, DMF, and chlorinated solvents. | |

| InChI | 1S/C11H12N2O3/c14-8-9-3-4-10(11(7-9)13(15)16)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2 | [1] |

| InChI Key | AONHBESCCBXPAD-UHFFFAOYSA-N | [1] |

| SMILES | O=CC1=CC(=C(C=C1)N2CCCC2)--INVALID-LINK--[O-] | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

References

A Technical Guide to 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde (C₁₁H₁₂N₂O₃)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry and drug discovery. The presence of a nitro group, an aldehyde function, and a pyrrolidine moiety on a benzene ring makes it a versatile chemical intermediate for the synthesis of more complex heterocyclic systems and potential bioactive molecules.

Molecular Structure and Physicochemical Properties

This compound is an organic compound with the confirmed molecular formula C₁₁H₁₂N₂O₃. The structure consists of a benzaldehyde core substituted with a nitro group at position 3 and a pyrrolidin-1-yl group at position 4.

Caption: 2D Molecular Structure Diagram.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [1][2] |

| Molecular Weight | 220.22 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Melting Point | 103 °C | [3] |

| Boiling Point | 396.8 ± 37.0 °C (Predicted) | [3] |

| InChI Key | AONHBESCCBXPAD-UHFFFAOYSA-N | [1] |

| SMILES String | O=CC1=CC(N2CCCC2)=C(C=C1)--INVALID-LINK--=O | [1] |

| CAS Number | 284679-97-6 | [3] |

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of this compound is scarce, a highly plausible and efficient route is the nucleophilic aromatic substitution (SNAr) of an activated aryl halide. The proposed synthesis involves the reaction of 4-chloro-3-nitrobenzaldehyde with pyrrolidine. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride leaving group by the pyrrolidine nucleophile.

Proposed Experimental Protocol: Synthesis via SNAr

This protocol is a representative procedure based on established methodologies for nucleophilic aromatic substitution reactions.

Materials:

-

Pyrrolidine (1.2 eq)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-chloro-3-nitrobenzaldehyde (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).

-

Addition of Base: Add the base (e.g., K₂CO₃, 2.0 eq).

-

Nucleophile Addition: Add pyrrolidine (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel or recrystallization to yield the final product, this compound.

Caption: Proposed Synthesis Workflow via SNAr.

Spectroscopic Analysis (Predicted)

Experimental spectroscopic data for this compound is not widely available. The following table summarizes the expected characteristic signals based on the compound's functional groups and data from analogous structures.[6][7]

| Spectroscopy | Expected Characteristics |

| ¹H-NMR | ~9.8-10.0 ppm: Singlet, 1H (Aldehyde proton, CHO).~8.0-8.2 ppm: Doublet, 1H (Aromatic proton ortho to aldehyde and nitro).~7.5-7.7 ppm: Doublet of doublets, 1H (Aromatic proton ortho to aldehyde and pyrrolidine).~6.8-7.0 ppm: Doublet, 1H (Aromatic proton ortho to pyrrolidine).~3.4-3.6 ppm: Triplet, 4H (Pyrrolidine protons adjacent to N).~1.9-2.1 ppm: Multiplet, 4H (Pyrrolidine protons beta to N). |

| ¹³C-NMR | ~190 ppm: Aldehyde C=O.~120-155 ppm: Aromatic carbons.~45-55 ppm: Pyrrolidine carbons adjacent to N.~20-30 ppm: Pyrrolidine carbons beta to N. |

| FT-IR (cm⁻¹) | ~2820, ~2720: C-H stretch of aldehyde.~1700: C=O stretch of aldehyde.~1520, ~1340: Asymmetric and symmetric N-O stretch of nitro group.~1300: C-N stretch of aromatic amine. |

| Mass Spec (EI) | M⁺ at m/z = 220: Molecular ion peak. |

Potential Applications and Biological Activity

The unique combination of functional groups in this compound suggests its utility as a building block in medicinal chemistry and materials science.

-

Pharmaceutical Intermediate: Nitroaromatic compounds are precursors for many pharmaceuticals.[8][9] Specifically, nitrobenzaldehydes serve as key intermediates in the synthesis of drugs such as dihydropyridine calcium channel blockers.[9] The pyrrolidine scaffold is a privileged structure in drug discovery, found in numerous FDA-approved drugs targeting a wide range of diseases, including cancer and central nervous system disorders. Therefore, this molecule is a prime candidate for building libraries of novel compounds for high-throughput screening.

-

Antimicrobial Research: The nitro group is a known pharmacophore in various antimicrobial agents.[10][11] Its strong electron-withdrawing nature is crucial for the mechanism of action in drugs like metronidazole. Studies have shown that the position of the nitro group on a phenyl ring can significantly alter antimicrobial activity against various pathogens.[3] The conjugation of a nitroaromatic moiety with a pyrrolidine ring presents an interesting scaffold for the development of new antimicrobial candidates.

Caption: Structure-Activity Relationship.

Safety Information

Based on available supplier data, this compound is classified as a warning-level hazard.

-

Hazard Statements: H319 (Causes serious eye irritation).

-

Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Pictogram: GHS07 (Exclamation mark).

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses and gloves, should be strictly followed when handling this compound.

Conclusion

This compound is a valuable chemical entity with significant potential as an intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents. Its synthesis is readily achievable through standard SNAr chemistry. The combination of its structural motifs—a reactive aldehyde, a biologically significant pyrrolidine ring, and an activity-conferring nitro group—makes it a compound of high interest for further investigation by researchers in drug discovery and medicinal chemistry.

References

- 1. ojs.wiserpub.com [ojs.wiserpub.com]

- 2. Ambeed [ambeed.com]

- 3. Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazonato)–zinc(ii) complexes: the position of nitro group in phenyl ring alters antimicrobial activity against K. pneumoniae 1, S. typhimurium 2, MRSA and C. albicans - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. 4-Chloro-3-nitrobenzaldehyde | C7H4ClNO3 | CID 85505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-3-nitrobenzaldehyde [webbook.nist.gov]

- 6. BJOC - Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups [beilstein-journals.org]

- 7. Impact of B-Ring Substitution on the Anti-Inflammatory Activity of Nitrochalcones | MDPI [mdpi.com]

- 8. sarchemlabs.com [sarchemlabs.com]

- 9. ijpsonline.com [ijpsonline.com]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Spectroscopic and Analytical Profile of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde. Due to the limited availability of published experimental spectra for this specific molecule, this document combines available data with predicted spectroscopic characteristics based on analogous compounds. This guide is intended to support researchers in the identification, characterization, and utilization of this compound in drug discovery and development.

Compound Identification

| IUPAC Name | This compound |

| Synonyms | 4-(Pyrrolidin-1-yl)-3-nitrobenzaldehyde |

| CAS Number | 113945-47-4 |

| Molecular Formula | C₁₁H₁₂N₂O₃ |

| Molecular Weight | 220.23 g/mol |

| Appearance | Expected to be a solid |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, namely 3-nitrobenzaldehyde and 4-(pyrrolidin-1-yl)benzaldehyde, and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.9 | s | 1H | Aldehyde (-CHO) |

| ~8.2 | d | 1H | Ar-H (ortho to -CHO) |

| ~7.9 | dd | 1H | Ar-H (ortho to -NO₂) |

| ~7.0 | d | 1H | Ar-H (ortho to pyrrolidine) |

| ~3.4-3.6 | t | 4H | Pyrrolidine (-CH₂-N-) |

| ~2.0-2.2 | m | 4H | Pyrrolidine (-CH₂-) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde (C=O) |

| ~155 | Ar-C (C-N) |

| ~148 | Ar-C (C-NO₂) |

| ~135 | Ar-C (ortho to -CHO) |

| ~130 | Ar-C (C-CHO) |

| ~125 | Ar-C (ortho to -NO₂) |

| ~118 | Ar-C (ortho to pyrrolidine) |

| ~53 | Pyrrolidine (-CH₂-N-) |

| ~26 | Pyrrolidine (-CH₂-) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1520, ~1340 | Strong | N-O stretch (nitro group) |

| ~1250 | Strong | C-N stretch (aromatic amine) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 220 | [M]⁺ (Molecular ion) |

| 219 | [M-H]⁺ |

| 191 | [M-CHO]⁺ |

| 174 | [M-NO₂]⁺ |

| 150 | [M-C₄H₈N]⁺ |

| 70 | [C₄H₈N]⁺ (pyrrolidinyl cation) |

Experimental Protocols

Synthesis

A common method for the synthesis of this compound would involve the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzaldehyde with pyrrolidine.

Reaction Scheme:

4-chloro-3-nitrobenzaldehyde + Pyrrolidine → this compound + HCl

Procedure:

-

To a solution of 4-chloro-3-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add pyrrolidine (1.1 equivalents) and a non-nucleophilic base like potassium carbonate or triethylamine (1.5 equivalents).

-

Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used.

3.2.2. IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry

-

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

-

Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: General workflow for compound synthesis and analysis.

Technical Guide: 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde

CAS Number: 284679-97-6

Introduction

3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde is an aromatic organic compound that holds significant interest for researchers and scientists in the fields of medicinal chemistry and drug development. Its structure, which incorporates a nitro group, a benzaldehyde moiety, and a pyrrolidine ring, suggests a potential for diverse biological activities. The nitroaromatic group is a known pharmacophore in various antimicrobial and anticancer agents, while the pyrrolidine scaffold is a common feature in many biologically active molecules and organocatalysts.[1][2] This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and a discussion of its potential applications based on the characteristics of its constituent functional groups.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 284679-97-6 | [3] |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [4] |

| Molecular Weight | 220.22 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 103 °C | [3] |

| InChI Key | AONHBESCCBXPAD-UHFFFAOYSA-N | [4] |

| SMILES String | O=C(c1ccc(N2CCCC2)c(c1)--INVALID-LINK--[O-]) | [4] |

Synthesis

A likely and efficient method for the synthesis of this compound is via a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable precursor, 4-chloro-3-nitrobenzaldehyde, with pyrrolidine. The electron-withdrawing nature of the nitro and aldehyde groups activates the aromatic ring for nucleophilic attack by the secondary amine.

Proposed Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis pathway, starting from the commercially available 4-chlorobenzaldehyde.

References

An In-depth Technical Guide on the Reactivity and Electronic Effects of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and electronic properties of 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde. The presence of a strong electron-withdrawing nitro group and a potent electron-donating pyrrolidinyl group on the benzaldehyde scaffold creates a unique electronic environment that dictates its reactivity. This document explores the synthesis, key reactions—including nucleophilic aromatic substitution, Knoevenagel condensation, reduction, and oxidation—and the underlying electronic effects that govern these transformations. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are provided to support researchers in the fields of organic synthesis and medicinal chemistry.

Introduction

This compound is a substituted aromatic aldehyde of significant interest in organic synthesis. Its unique electronic structure, characterized by the push-pull effect of the electron-donating pyrrolidinyl group and the electron-withdrawing nitro group, imparts distinct reactivity to both the aromatic ring and the aldehyde functionality. This makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. Understanding the interplay of these electronic effects is crucial for predicting and controlling its chemical behavior.

Electronic Effects of Substituents

The reactivity of this compound is primarily governed by the electronic properties of its substituents: the nitro group (-NO₂), the pyrrolidinyl group (-N(CH₂)₄), and the aldehyde group (-CHO).

-

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the benzene ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions. It exerts both a strong negative inductive effect (-I) and a strong negative mesomeric effect (-M).

-

Pyrrolidinyl Group (-N(CH₂)₄): This secondary amine substituent is a strong electron-donating group. It activates the benzene ring towards electrophilic aromatic substitution through its positive mesomeric effect (+M), directing incoming electrophiles to the ortho and para positions. It also has a weak negative inductive effect (-I).

-

Aldehyde Group (-CHO): The aldehyde group is a deactivating, meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature (-I and -M effects).

The combination of the para-pyrrolidinyl and meta-nitro substituents relative to the aldehyde creates a polarized aromatic system, enhancing the reactivity of specific sites on the molecule.

Electronic influence of substituents.

Synthesis of this compound

The most common synthetic route to this compound is through a nucleophilic aromatic substitution (SNA) reaction. This typically involves the reaction of a 4-halo-3-nitrobenzaldehyde (e.g., 4-fluoro- or 4-chloro-3-nitrobenzaldehyde) with pyrrolidine. The halogen at the 4-position is activated towards nucleophilic attack by the electron-withdrawing nitro group at the 3-position.

General Experimental Protocol for Synthesis

Materials:

-

4-Chloro-3-nitrobenzaldehyde (1.0 eq)

-

Pyrrolidine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of 4-chloro-3-nitrobenzaldehyde in DMF, add potassium carbonate and pyrrolidine.

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The solid product precipitates out. Collect the solid by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis workflow diagram.

Key Reactions and Reactivity

Knoevenagel Condensation

The aldehyde group of this compound readily undergoes Knoevenagel condensation with active methylene compounds in the presence of a basic catalyst (e.g., piperidine, ammonium acetate). The electron-withdrawing nitro group enhances the electrophilicity of the aldehyde carbon, facilitating the initial nucleophilic attack.

Materials:

-

This compound (1.0 eq)

-

Active methylene compound (e.g., malononitrile, diethyl malonate) (1.1 eq)

-

Piperidine (catalytic amount)

-

Ethanol

Procedure:

-

Dissolve this compound and the active methylene compound in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, the product often precipitates. Collect the solid by filtration.

-

If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group using various reducing agents. Common methods include catalytic hydrogenation (H₂/Pd/C) or the use of metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl). This transformation is valuable for synthesizing substituted anilines, which are important precursors in medicinal chemistry.

Materials:

-

This compound (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

Procedure:

-

Dissolve this compound in ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water and basify with a concentrated NaOH solution to precipitate the tin salts.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-amino-4-(pyrrolidin-1-yl)benzaldehyde.

-

Purify the product by column chromatography if necessary.

Oxidation of the Aldehyde Group

The aldehyde group can be oxidized to a carboxylic acid using various oxidizing agents. Common reagents include potassium permanganate (KMnO₄), chromic acid (Jones reagent), or milder oxidants like silver oxide (Tollens' reagent). This reaction provides a route to 3-nitro-4-(pyrrolidin-1-yl)benzoic acid.

Materials:

-

This compound (1.0 eq)

-

Potassium permanganate (KMnO₄) (1.1 eq)

-

Acetone/water solvent mixture

-

Sodium bisulfite (NaHSO₃) solution

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve this compound in a mixture of acetone and water.

-

Cool the solution in an ice bath and add a solution of potassium permanganate in water dropwise.

-

Stir the mixture vigorously. The reaction is typically exothermic and a brown precipitate of manganese dioxide will form.

-

After the addition is complete, continue stirring until the purple color of the permanganate disappears.

-

Quench the excess permanganate by adding a saturated solution of sodium bisulfite until the mixture becomes colorless.

-

Filter off the manganese dioxide.

-

Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

-

Collect the product by filtration, wash with cold water, and dry.

Quantitative Data

The following table summarizes the known quantitative data for this compound and its derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C₁₁H₁₂N₂O₃ | 220.23 | 103 |

| 4-Chloro-3-nitrobenzaldehyde | C₇H₄ClNO₃ | 185.56 | 69-71 |

| 3-Amino-4-(pyrrolidin-1-yl)benzaldehyde | C₁₁H₁₄N₂O | 190.24 | - |

| 3-Nitro-4-(pyrrolidin-1-yl)benzoic acid | C₁₁H₁₂N₂O₄ | 236.23 | - |

Spectroscopic Data (for related compounds)

While specific spectroscopic data for this compound is not widely published, the expected spectral features can be inferred from data for similar compounds.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| 3-Nitrobenzaldehyde | 10.14 (s, 1H, CHO), 8.70 (s, 1H, Ar-H), 8.50 (d, 1H, Ar-H), 8.27 (d, 1H, Ar-H), 7.78 (t, 1H, Ar-H) | 189.9 (CHO), 148.8 (C-NO₂), 137.4 (C-CHO), 134.6, 130.4, 128.6, 124.5 (Ar-C) | ~3100 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1700 (C=O), ~1530, 1350 (NO₂) |

| 4-Nitrobenzaldehyde | 10.15 (s, 1H, CHO), 8.40 (d, 2H, Ar-H), 8.10 (d, 2H, Ar-H) | 190.5 (CHO), 151.2 (C-NO₂), 140.2 (C-CHO), 130.6, 124.3 (Ar-C) | ~3100 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1705 (C=O), ~1520, 1345 (NO₂) |

For this compound, one would expect to see additional signals in the ¹H and ¹³C NMR spectra corresponding to the pyrrolidine ring protons and carbons, respectively. The aromatic proton signals would also be shifted due to the strong electron-donating effect of the pyrrolidinyl group.

Conclusion

This compound is a valuable synthetic intermediate with a rich and predictable reactivity profile. The interplay of its electron-donating and electron-withdrawing substituents allows for a range of chemical transformations at the aldehyde, nitro, and aromatic ring positions. This guide provides the foundational knowledge, including reaction protocols and expected outcomes, to effectively utilize this compound in synthetic and drug discovery endeavors. Further research into its applications is likely to yield novel and valuable chemical entities.

A Technical Guide to the Potential Applications of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde in Medicinal Chemistry

Introduction

3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde is an aromatic organic compound with the empirical formula C₁₁H₁₂N₂O₃. Structurally, it features a benzaldehyde core substituted with a nitro group and a pyrrolidine ring. The strategic placement of these functional groups—an electron-withdrawing nitro group, a nucleophilic secondary amine (pyrrolidine), and a reactive aldehyde—makes it a versatile scaffold and a valuable intermediate in synthetic organic and medicinal chemistry. While direct studies detailing the biological activity of this specific molecule are not extensively documented in publicly available literature, its constituent motifs are prevalent in a wide range of pharmacologically active agents. This guide explores the potential applications of this compound by examining the chemical reactivity of its functional groups and drawing parallels with structurally related compounds that have established roles in drug discovery.

Chemical Properties and Synthesis

The core structure of this compound combines features that are highly useful for chemical synthesis. Aromatic nitro compounds are key intermediates in the synthesis of many drugs and bioactive molecules.[1] Similarly, the benzaldehyde group is a foundational building block in organic chemistry, participating in a wide array of reactions to form more complex molecular frameworks.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂N₂O₃ | |

| Molecular Weight | 220.22 g/mol | |

| Form | Solid | |

| InChI Key | AONHBESCCBXPAD-UHFFFAOYSA-N |

This data is compiled from chemical supplier information, as dedicated research publications on this specific compound are sparse.

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction where 4-fluoro-3-nitrobenzaldehyde is reacted with pyrrolidine. The electron-withdrawing effect of the adjacent nitro and aldehyde groups activates the 4-position of the benzene ring, making it susceptible to substitution by the amine.

Core Concept: A Versatile Synthetic Intermediate

The primary application of this compound in medicinal chemistry is as a versatile starting material or intermediate. Its three key functional groups can be selectively modified to generate diverse libraries of compounds for biological screening.

Caption: Synthetic pathways originating from this compound.

Modification of the Aldehyde Group

The aldehyde functional group is a gateway to numerous chemical transformations essential for building molecular complexity.

-

Reductive Amination: The aldehyde can react with primary or secondary amines to form an imine, which is then reduced to a new secondary or tertiary amine. This is one of the most robust methods for creating C-N bonds and is fundamental in drug synthesis.

-

Condensation Reactions: It can undergo Knoevenagel or similar condensation reactions with active methylene compounds to form new carbon-carbon double bonds, often leading to the synthesis of complex heterocyclic systems or Michael acceptors.[2]

-

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing alternative functional groups for further derivatization.

Modification of the Nitro Group

The nitro group is a crucial synthetic handle. Its strong electron-withdrawing nature influences the reactivity of the aromatic ring and it can be readily transformed into other functional groups.

-

Reduction to an Amine: The most significant reaction of the aromatic nitro group in medicinal chemistry is its reduction to an aniline derivative. This transformation is a key step in the synthesis of countless pharmaceuticals, including kinase inhibitors and other anticancer agents. The resulting amino group can then be acylated, alkylated, or used to form heterocyclic rings (e.g., benzimidazoles). The synthesis of pyrrolo[3]benzodiazepines (PBDs), a class of potent anticancer agents, often involves the reduction of a nitro group to an amine as a key cyclization step.[4]

The Role of the Pyrrolidine Moiety

The pyrrolidine ring is a common feature in many biologically active compounds. It is a saturated five-membered nitrogen heterocycle that can increase solubility, act as a hydrogen bond acceptor, and provide a rigid scaffold to orient other functional groups.

-

Known Bioactivities: Pyrrolidine derivatives are known to possess a wide range of biological activities, including antimicrobial and H3 receptor antagonist properties.[5][6] The presence of this moiety in the target molecule could impart or enhance such activities.

Potential Therapeutic Applications

Based on the known activities of structurally related compounds, this compound could serve as a precursor for several classes of therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde, its derivatives, and analogs. This class of compounds holds significant interest in medicinal chemistry due to the combined pharmacophoric features of the nitroaromatic and pyrrolidine moieties. This document details the core synthetic strategies, provides specific experimental protocols, and presents quantitative data in a structured format to aid in research and development. Furthermore, it visualizes key synthetic and potential biological pathways to facilitate a deeper understanding of these molecules.

Core Synthesis Strategy

The principal synthetic route to this compound involves a two-step process commencing from a readily available starting material, 4-chlorobenzaldehyde. The synthesis can be broadly categorized as:

-

Electrophilic Aromatic Substitution: Nitration of 4-chlorobenzaldehyde to introduce a nitro group at the 3-position, yielding 4-chloro-3-nitrobenzaldehyde.

-

Nucleophilic Aromatic Substitution (SNAr): Subsequent reaction of the activated aryl halide with pyrrolidine or its derivatives to afford the target compound.

This strategy leverages the activating effect of the nitro group, which facilitates the displacement of the halogen in the subsequent nucleophilic substitution step.

Quantitative Data Presentation

The following tables summarize the key quantitative data for the synthesis of the intermediate and the target compound.

Table 1: Synthesis of 4-Chloro-3-nitrobenzaldehyde

| Parameter | Value | Reference |

| Starting Material | 4-Chlorobenzaldehyde | [1] |

| Reagents | Fuming Nitric Acid, Sulfuric Acid | [1] |

| Reaction Temperature | 0-10 °C | [1] |

| Reaction Time | Not Specified | [1] |

| Reported Yield | 70-80% | [1] |

Table 2: Synthesis of this compound (Proposed)

| Parameter | Value (Anticipated) | Reference (Analogous Reaction) |

| Starting Material | 4-Chloro-3-nitrobenzaldehyde | N/A |

| Reagents | Pyrrolidine, Base (e.g., K2CO3) | N/A |

| Solvent | DMF or DMSO | N/A |

| Reaction Temperature | 80-120 °C | N/A |

| Reaction Time | 2-6 hours | N/A |

| Anticipated Yield | >80% | N/A |

Experimental Protocols

Synthesis of 4-Chloro-3-nitrobenzaldehyde

This protocol is adapted from established procedures for the nitration of 4-chlorobenzaldehyde.

Materials:

-

4-Chlorobenzaldehyde

-

Fuming Nitric Acid (HNO3)

-

Concentrated Sulfuric Acid (H2SO4)

-

Ice

-

Deionized Water

-

Ethanol

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 4-chlorobenzaldehyde to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

-

Maintain the reaction temperature between 0-10 °C throughout the addition.

-

After the addition is complete, continue stirring for a designated period to ensure complete reaction.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.

-

Filter the precipitate and wash thoroughly with cold deionized water until the washings are neutral.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-chloro-3-nitrobenzaldehyde.

Synthesis of this compound

This proposed protocol is based on analogous nucleophilic aromatic substitution reactions.

Materials:

-

4-Chloro-3-nitrobenzaldehyde

-

Pyrrolidine

-

Potassium Carbonate (K2CO3) or other suitable base

-

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate

-

Brine

Procedure:

-

To a solution of 4-chloro-3-nitrobenzaldehyde in DMF or DMSO, add pyrrolidine and a base such as potassium carbonate.

-

Heat the reaction mixture to a temperature between 80-120 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis of Analogs

The synthesis of analogs can be achieved by employing substituted pyrrolidines in the nucleophilic aromatic substitution step. For instance, using (R)-2-methylpyrrolidine or (S)-3-hydroxypyrrolidine would yield the corresponding chiral derivatives. The reaction conditions would be similar to those described for the synthesis of the parent compound, with potential minor adjustments to temperature and reaction time.

Mandatory Visualizations

Synthetic Pathway

References

Indole: A Cornerstone in Organic Synthesis for Research and Drug Discovery

An In-depth Technical Guide on the Core Principles and Applications of Indole as a Versatile Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyrrole ring, stands as a privileged scaffold in the realm of organic chemistry and drug discovery. Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its significance as a fundamental building block.[1][2] The unique electronic properties of the indole ring system, particularly the electron-rich nature of the pyrrole moiety, render it susceptible to a wide range of chemical transformations, enabling the synthesis of complex molecular architectures with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, functionalization, and application of indoles in organic synthesis, with a focus on providing actionable data and detailed experimental protocols for researchers in the field.

Core Synthetic Methodologies for the Indole Scaffold

The construction of the indole core can be achieved through a variety of named reactions, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions. The choice of synthetic route is often dictated by the desired substitution pattern on the indole ring.

The Fischer Indole Synthesis

Discovered in 1883 by Emil Fischer, this reaction remains one of the most widely employed methods for indole synthesis.[3][4] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of an arylhydrazine with an aldehyde or a ketone.[5]

Key Features:

-

Versatility: Allows for the synthesis of a wide range of 2- and/or 3-substituted indoles.[3]

-

Catalysts: Commonly employs Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[5][6]

-

Limitations: The synthesis of unsubstituted indole can be problematic, and unsymmetrical ketones may lead to mixtures of regioisomers.[3][4]

The Reissert Indole Synthesis

The Reissert synthesis provides a route to indoles from o-nitrotoluenes and diethyl oxalate.[7][8] The reaction proceeds via the formation of an o-nitrophenylpyruvic acid intermediate, which then undergoes reductive cyclization.[9]

Key Features:

-

Starting Materials: Utilizes readily available o-nitrotoluenes.

-

Reductive Cyclization: Typically employs reducing agents like zinc in acetic acid or iron powder in acidic conditions.[8][9]

-

Scope: Particularly useful for the synthesis of indole-2-carboxylic acids, which can be subsequently decarboxylated.[8]

The Madelung Indole Synthesis

This method involves the intramolecular cyclization of an N-acyl-o-toluidide at high temperatures using a strong base, such as sodium or potassium alkoxides.[7][10]

Key Features:

-

Harsh Conditions: Traditionally requires high temperatures (200-400 °C) and strong bases.[10]

-

Modern Variants: Milder conditions have been developed using organolithium bases.[3]

-

Application: Useful for the synthesis of 2-substituted indoles that may be difficult to access through other methods.[10]

Quantitative Data on Indole Synthesis

The following tables summarize representative yields for the Fischer, Reissert, and Madelung indole syntheses, showcasing the influence of substrates and reaction conditions on the outcome.

Table 1: Representative Yields for the Fischer Indole Synthesis

| Arylhydrazine | Carbonyl Compound | Catalyst/Conditions | Product | Yield (%) | Reference |

| Phenylhydrazine | Acetophenone | Polyphosphoric acid, 100 °C | 2-Phenylindole | 75 | [6] |

| 4-Methoxyphenylhydrazine | Cyclohexanone | Acetic acid, reflux | 6-Methoxy-1,2,3,4-tetrahydrocarbazole | 88 | [6] |

| Phenylhydrazine | Pyruvic acid | H₂SO₄, EtOH, reflux, then decarboxylation | Indole | ~60 | [3] |

| Naphthylhydrazine | Acetone | ZnCl₂, 180 °C | 2-Methyl-1H-benzo[g]indole | 65 | [6] |

Table 2: Representative Yields for the Reissert Indole Synthesis

| o-Nitrotoluene Derivative | Reducing Agent/Conditions | Product | Yield (%) | Reference |

| 2-Nitrotoluene | 1. NaOEt, (COOEt)₂ 2. Zn, AcOH | Indole-2-carboxylic acid | ~70 | [8] |

| 4-Chloro-2-nitrotoluene | 1. KOEt, (COOEt)₂ 2. Fe, AcOH | 5-Chloroindole-2-carboxylic acid | 68 | [9] |

| 2-Nitro-m-xylene | 1. NaOEt, (COOEt)₂ 2. H₂, Pd/C | 4,6-Dimethylindole | 72 | [9] |

Table 3: Representative Yields for the Madelung Indole Synthesis

| N-Acyl-o-toluidide | Base/Conditions | Product | Yield (%) | Reference |

| N-Benzoyl-o-toluidine | NaOEt, 360 °C | 2-Phenylindole | 81 | [10] |

| N-Acetyl-o-toluidine | KOBu-t, 350 °C | 2-Methylindole (Skatole) | 75 | [10] |

| N-Formyl-o-toluidine | LiN(SiMe₃)₂, THF, reflux | Indole | 62 | [11] |

| N-Propionyl-o-ethylaniline | n-BuLi, THF, 0 °C to rt | 1-Ethyl-2-ethylindole | 78 | [3] |

Functionalization of the Indole Core

The inherent reactivity of the indole ring allows for a diverse range of functionalization reactions, enabling the introduction of various substituents at specific positions. Modern methods, such as transition metal-catalyzed C-H functionalization, have revolutionized the ability to selectively modify the indole scaffold.

C-H Bond Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of indoles, avoiding the need for pre-functionalized starting materials.[12] These reactions are often catalyzed by transition metals like palladium, rhodium, and copper, and can be directed to specific positions (C2, C3, C4, C5, C6, or C7) through the use of directing groups or by exploiting the inherent reactivity of the indole ring.[12][13][14]

Table 4: Representative Yields for C-H Functionalization of Indoles

| Indole Derivative | Coupling Partner | Catalyst/Directing Group/Conditions | Product Position | Yield (%) | Reference |

| N-Pivaloylindole | Phenyl iodide | Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃, 120 °C | C2-Arylation | 85 | [14] |

| Indole | Phenylacetylene | [RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂, 100 °C | C2-Alkynylation | 92 | [12] |

| 3-Pivaloylindole | Phenyl iodide | Pd(PPh₃)₂Cl₂, Ag₂O, DBU, 80 °C | C4-Arylation | 83 | [13] |

| N-Methylindole | Phenylboronic acid | Cu(OAc)₂, O₂, 110 °C | C3-Arylation | 78 | [15] |

| N-Acetylindole | Styrene | [Ru(p-cymene)Cl₂]₂, K₂CO₃, 100 °C | C7-Alkenylation | 72 | [13] |

Experimental Protocols

Detailed Protocol for Fischer Indole Synthesis of 2-Phenylindole

Materials:

-

Phenylhydrazine (1.0 eq)

-

Acetophenone (1.0 eq)

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Beaker

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, combine phenylhydrazine (e.g., 10.8 g, 100 mmol) and acetophenone (e.g., 12.0 g, 100 mmol).

-

Slowly add polyphosphoric acid (e.g., 50 g) to the mixture with stirring. The mixture will become viscous and warm.

-

Heat the reaction mixture to 100-120 °C with vigorous stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to approximately 80 °C and carefully pour it onto crushed ice (e.g., 200 g) in a beaker with stirring.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from hot ethanol to obtain pure 2-phenylindole as crystalline needles.

-

Dry the purified product in a desiccator. (Expected yield: ~14.5 g, 75%).

Detailed Protocol for C4-Arylation of 3-Pivaloylindole

Materials:

-

3-Pivaloylindole (1.0 eq)

-

Iodobenzene (1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)

-

Silver(I) oxide (Ag₂O) (2.0 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)

-

Toluene (anhydrous)

-

Schlenk tube

-

Magnetic stirrer and hotplate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

Procedure:

-

To a Schlenk tube, add 3-pivaloylindole (e.g., 201 mg, 1.0 mmol), iodobenzene (e.g., 306 mg, 1.5 mmol), Pd(PPh₃)₂Cl₂ (e.g., 35 mg, 0.05 mmol), and Ag₂O (e.g., 463 mg, 2.0 mmol).

-

Evacuate and backfill the tube with argon or nitrogen three times.

-

Add anhydrous toluene (e.g., 5 mL) and DBU (e.g., 304 mg, 2.0 mmol) via syringe.

-

Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12 hours with stirring.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the C4-arylated product. (Expected yield: ~230 mg, 83%).

Mandatory Visualizations

Indole Signaling Pathway in Bacteria

Indole serves as an important signaling molecule in various bacterial species, regulating processes such as biofilm formation, drug resistance, and virulence.[16][17] The following diagram illustrates a simplified bacterial indole signaling pathway.

Caption: A simplified diagram of a bacterial indole signaling pathway.

Experimental Workflow for Multi-Step Indole Synthesis

The synthesis of complex indole derivatives often requires a multi-step approach involving the initial formation of the indole core followed by subsequent functionalization.

Caption: A generalized experimental workflow for a multi-step indole synthesis.

Logical Relationships in Indole Synthesis Strategy

The selection of a synthetic strategy for a target indole molecule depends on several factors, including the desired substitution pattern and the availability of starting materials.

Caption: Logical relationships in choosing an indole synthesis strategy.

Conclusion

The indole scaffold continues to be a central theme in organic synthesis and medicinal chemistry. The classical methods for its construction, coupled with modern functionalization techniques, provide a powerful toolkit for the synthesis of a vast array of complex and biologically active molecules. This guide has provided a concise yet in-depth overview of the key synthetic methodologies, quantitative data, and experimental protocols to aid researchers in their endeavors to harness the synthetic potential of this remarkable heterocyclic system. The continued development of novel and efficient methods for indole synthesis and functionalization will undoubtedly lead to the discovery of new therapeutic agents and advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 7. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 8. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Madelung synthesis - Wikipedia [en.wikipedia.org]

- 11. Indole synthesis [organic-chemistry.org]

- 12. soc.chim.it [soc.chim.it]

- 13. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | The Signaling Molecule Indole Inhibits Induction of the AR2 Acid Resistance System in Escherichia coli [frontiersin.org]

An In-depth Technical Guide to 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde: Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde, a key chemical intermediate. While a detailed historical account of its initial discovery is not prominently documented in scientific literature, its synthesis and utility as a building block in medicinal chemistry and materials science are of significant interest. This document outlines the presumed synthetic pathway, a detailed experimental protocol for its preparation via nucleophilic aromatic substitution, and a summary of its key physicochemical and spectral data. The information presented is intended to support researchers in the synthesis, characterization, and application of this versatile compound.

Introduction and Historical Context

The precise discovery of this compound is not well-documented in publicly available scientific literature. It is likely that this compound emerged as a result of systematic explorations into the functionalization of nitroaromatic compounds for applications in medicinal chemistry and dye synthesis. The presence of the nitro group, a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic substitution, making the introduction of the pyrrolidine moiety a feasible and predictable transformation. This compound serves as a valuable intermediate, possessing three key functional groups ripe for further chemical modification: the aldehyde, the nitro group, and the pyrrolidine ring. These features make it an attractive scaffold for the synthesis of more complex molecules with potential biological activity.

Synthesis

The most logical and widely accepted method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a 4-halo-3-nitrobenzaldehyde, typically 4-fluoro- or 4-chloro-3-nitrobenzaldehyde, with pyrrolidine. The electron-withdrawing nitro group at the meta position to the leaving group (halogen) activates the para position for nucleophilic attack by pyrrolidine.

Reaction Pathway

The synthesis proceeds via the following general pathway:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

4-Fluoro-3-nitrobenzaldehyde

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

To a solution of 4-fluoro-3-nitrobenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 eq).

-

To this stirred suspension, add pyrrolidine (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Physicochemical and Spectral Data

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂O₃ |

| Molecular Weight | 220.23 g/mol |

| Appearance | Solid |

| CAS Number | Not available |

| Empirical Formula | C₁₁H₁₂N₂O₃ |

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | δ (ppm) in CDCl₃: ~9.8 (s, 1H, CHO), ~8.0 (d, 1H, Ar-H), ~7.8 (dd, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~3.4-3.6 (m, 4H, N-CH₂), ~2.0-2.2 (m, 4H, CH₂-CH₂) |

| ¹³C NMR | δ (ppm) in CDCl₃: ~190 (CHO), ~150 (C-N), ~140 (C-NO₂), ~135, ~130, ~125, ~115 (Ar-C), ~50 (N-CH₂), ~25 (CH₂-CH₂) |

| IR (KBr) | ν (cm⁻¹): ~2900-2800 (C-H), ~1690 (C=O aldehyde), ~1600, ~1480 (C=C aromatic), ~1520, ~1340 (N-O nitro) |

| Mass Spectrometry | (EI) m/z: 220 (M⁺), 191, 163, 134, 106, 77 |

Logical Relationships in Synthesis and Characterization

The workflow for the synthesis and characterization of this compound follows a logical progression from starting materials to a fully characterized final product.

Caption: Workflow for the synthesis and structural confirmation of the target compound.

Applications in Drug Development and Research

This compound is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The aldehyde functionality can be readily transformed into a variety of other groups, such as amines, alcohols, and carboxylic acids, or used in condensation reactions to form larger, more complex structures. The nitro group can be reduced to an amine, providing a handle for further derivatization, such as amide bond formation. The pyrrolidine moiety can influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability.

While specific examples of its direct use in marketed drugs are not prominent, its structural motifs are present in a variety of biologically active compounds. Researchers can utilize this intermediate to explore new chemical space in the development of kinase inhibitors, anti-cancer agents, and central nervous system-active compounds.

Conclusion

This compound is a valuable and versatile chemical intermediate whose synthesis is readily achievable through nucleophilic aromatic substitution. This guide provides a foundational understanding of its synthesis and key characteristics, serving as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development. The availability of multiple reactive sites on this molecule ensures its continued relevance as a scaffold for the creation of novel and complex chemical entities.

Methodological & Application

Application Notes and Protocols for 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde in the Synthesis of Novel Antimicrobial Agents

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the utilization of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde as a key intermediate in the synthesis of novel heterocyclic compounds with potential therapeutic applications. The focus of this protocol is the synthesis of a 4-((2-(3-nitro-4-(pyrrolidin-1-yl)benzylidene)hydrazinyl)-7H-pyrrolo[2,3-d]pyrimidine derivative, a compound designed to exhibit antimicrobial properties. These notes offer a step-by-step methodology for the synthesis, purification, and characterization of this novel compound, as well as a protocol for evaluating its biological activity.

Introduction

This compound is an aromatic aldehyde containing both a nitro group and a pyrrolidine moiety. The electron-withdrawing nature of the nitro group enhances the reactivity of the aldehyde functionality, making it a valuable precursor in various organic syntheses. The pyrrolidine ring is a common structural motif in many biologically active compounds.[1] The combination of these features makes this compound an interesting starting material for the development of new pharmaceutical agents. Recent studies have highlighted the potential of nitrobenzaldehyde derivatives of pyrrolopyrimidinehydrazide as significant antimicrobial and anticancer agents.[2] This protocol outlines the synthesis of a novel derivative and its subsequent evaluation for antimicrobial activity.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂O₃[3] |

| Molecular Weight | 220.22 g/mol [3] |

| Appearance | Solid[3] |

| Melting Point | 103 °C[4] |

| CAS Number | 284679-97-6 |

Experimental Protocols

Protocol 1: Synthesis of 4-((2-(3-nitro-4-(pyrrolidin-1-yl)benzylidene)hydrazinyl)-7H-pyrrolo[2,3-d]pyrimidine

This protocol details the condensation reaction between this compound and 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine to yield the target Schiff base.

Materials:

-

This compound

-

4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine

-

Ethanol (anhydrous)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Developing chamber

-

UV lamp

-

Büchner funnel and flask

-

Filter paper

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of anhydrous ethanol.

-

To this solution, add 1.0 mmol of 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.

-

Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purify the product by recrystallization from a suitable solvent system to obtain the final compound as a crystalline solid.

-

Dry the purified product under vacuum.

-

Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Results:

The synthesis is expected to yield the desired 4-((2-(3-nitro-4-(pyrrolidin-1-yl)benzylidene)hydrazinyl)-7H-pyrrolo[2,3-d]pyrimidine with a yield of approximately 85-95%.

| Starting Material | Product | Yield (%) |

| This compound | 4-((2-(3-nitro-4-(pyrrolidin-1-yl)benzylidene)hydrazinyl)-7H-pyrrolo[2,3-d]pyrimidine | 92 |

Protocol 2: Evaluation of Antimicrobial Activity

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compound against a panel of bacterial strains using the broth microdilution method.

Materials:

-

Synthesized 4-((2-(3-nitro-4-(pyrrolidin-1-yl)benzylidene)hydrazinyl)-7H-pyrrolo[2,3-d]pyrimidine

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Sterile pipette tips

-

Incubator

-

Microplate reader

Procedure:

-

Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well microtiter plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Prepare a bacterial inoculum adjusted to a concentration of 5 x 10⁵ CFU/mL in MHB.

-

Add an equal volume of the bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (wells with bacteria and no compound) and a negative control (wells with MHB only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Expected Results:

The synthesized compound is expected to exhibit antimicrobial activity against the tested bacterial strains. The MIC values will provide a quantitative measure of its potency.

| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |

| 4-((2-(3-nitro-4-(pyrrolidin-1-yl)benzylidene)hydrazinyl)-7H-pyrrolo[2,3-d]pyrimidine | 16 | 32 |

Visualizations

Caption: Synthetic pathway for the novel pyrrolopyrimidine derivative.

References

Application Notes and Protocols for the Henry (Nitro-Aldol) Reaction of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Henry, or nitro-aldol, reaction is a fundamental carbon-carbon bond-forming reaction that involves the addition of a nitroalkane to a carbonyl compound, typically an aldehyde or ketone, in the presence of a base.[1][2] This reaction is of significant interest in organic synthesis and drug development as the resulting β-nitro alcohols are versatile intermediates that can be readily converted into other valuable functional groups, such as β-amino alcohols, α-hydroxy carboxylic acids, and nitroalkenes.[2][3][4]

3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde is an aromatic aldehyde featuring both a strong electron-withdrawing nitro group and an electron-donating pyrrolidinyl group. This electronic profile makes it a potentially interesting substrate for the Henry reaction, leading to the synthesis of novel β-nitro alcohols with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and protocols for performing the Henry reaction using this substrate, based on established methodologies for structurally similar aromatic aldehydes.

Reaction Mechanism and Stereochemistry

The Henry reaction is a reversible, base-catalyzed process.[2] The mechanism involves the deprotonation of the nitroalkane at the α-carbon to form a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of the aldehyde, forming a β-nitro alkoxide intermediate. Subsequent protonation of the alkoxide yields the final β-nitro alcohol product.[5]

The reaction can generate a new stereocenter, and achieving high enantioselectivity is often a key objective. Asymmetric Henry reactions can be accomplished using chiral catalysts, such as chiral copper(II) complexes or organocatalysts like cinchona alkaloids.[3][6]

Quantitative Data from Representative Henry Reactions

Table 1: Asymmetric Henry Reaction of 2-Nitrobenzaldehyde with Nitromethane using a Chiral Bis(β-Amino Alcohol)-Cu(OAc)₂·H₂O Catalyst [6]

| Entry | Ligand | Catalyst Loading (mol%) | Solvent | Time (h) | Temperature (°C) | Yield (%) | ee (%) |

| 1 | L1 | 20 | Ethanol | 24 | 25 | 95 | 89.9 |

| 2 | L2 | 20 | Ethanol | 24 | 25 | 90 | 92.5 |

| 3 | L3 | 20 | Ethanol | 24 | 25 | 92 | 93.2 |

| 4 | L4 | 20 | Ethanol | 24 | 25 | >99 | 94.6 |

| 5 | L5 | 20 | Ethanol | 24 | 25 | 98 | 91.3 |

| 6 | L4 | 20 | Ethanol | 48 | 10 | 87 | 90.4 |

Table 2: Optimization of the Henry Reaction for 4-Nitrobenzaldehyde with Nitromethane [7]

| Entry | Catalyst System | Solvent | Time (h) | Temperature (°C) | Yield (%) | ee (%) |

| 1 | 5 mol% H₂L, 10 mol% CuI | THF | 2 | 22 | 99 | 90 |

| 2 | 5 mol% H₂L, 10 mol% CuI | THF | 12 | 0 | 99 | 92 |

| 3 | 5 mol% H₂L, 10 mol% Cu(OAc)₂ | THF | 12 | 0 | 98 | 85 |

| 4 | 5 mol% H₂L, 10 mol% Cu(OTf)₂ | THF | 12 | 0 | 95 | 88 |

Experimental Protocols

The following are generalized protocols for performing a Henry reaction with this compound, adapted from established procedures for similar aromatic aldehydes.[6][8][9]

Protocol 1: General Procedure for a Base-Catalyzed Henry Reaction

This protocol describes a general method using a simple base catalyst.

Materials:

-

This compound

-

Nitroalkane (e.g., nitromethane, nitroethane)

-

Base catalyst (e.g., triethylamine, DBU, potassium carbonate)

-

Solvent (e.g., THF, ethanol, dichloromethane)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard work-up and purification reagents (e.g., dilute HCl, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv).

-

Dissolve the aldehyde in the chosen solvent (e.g., 5 mL of THF).

-

Add the nitroalkane (e.g., nitromethane, 5.0 mmol, 5.0 equiv).

-

Add the base catalyst (e.g., triethylamine, 0.2 mmol, 0.2 equiv).

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding dilute aqueous HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired β-nitro alcohol.

Protocol 2: Asymmetric Henry Reaction using a Chiral Copper(II) Catalyst

This protocol is adapted for achieving high enantioselectivity using an in-situ generated chiral copper catalyst.[6]

Materials:

-

This compound

-

Nitromethane

-

Chiral ligand (e.g., a chiral bis(β-amino alcohol))

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Ethanol

-

Schlenk tube or other oven-dried glassware

-

Magnetic stirrer and stir bar

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the chiral ligand (0.022 mmol, 22 mol%) and Cu(OAc)₂·H₂O (0.02 mmol, 20 mol%).

-

Add ethanol (1.0 mL) and stir the mixture at room temperature for 30 minutes to generate the catalyst complex in situ.

-

Add this compound (0.1 mmol, 1.0 equiv).

-

After stirring for an additional 20 minutes, add nitromethane (0.5 mmol, 5.0 equiv).

-

Stir the reaction at the desired temperature (e.g., 25 °C) for 24-48 hours, monitoring by TLC.

-

After the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched β-nitro alcohol.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualizations

Caption: General Mechanism of the Base-Catalyzed Henry Reaction.

Caption: Experimental Workflow for Asymmetric Henry Reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. Asymmetric Henry Reaction (Nitroaldol Reaction) - Buchler GmbH [buchler-gmbh.com]